molecular formula C13H16N4O3S B5658584 8-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one

8-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one

Cat. No. B5658584
M. Wt: 308.36 g/mol
InChI Key: UIOZGOYMGONNCJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule characterized by the presence of multiple heterocyclic rings including pyrazole, thiazole, and azaspiro[4.5]decane structures. These features suggest the compound might exhibit interesting chemical properties and reactivity, making it relevant for research in areas such as material science, catalysis, and potentially as a precursor for pharmaceuticals, albeit without discussing specific drug-related applications.

Synthesis Analysis

Synthesis of related compounds often involves multi-step organic reactions, including Mannich reactions, cyclocondensations, and glycosylation reactions for the introduction of various substituents and the formation of the spiro and heterocyclic components (Sharifkanov et al., 2001). Such processes are carefully designed to ensure the correct assembly of the molecule, with conditions optimized to yield the desired structure while minimizing side products.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, providing detailed insights into the arrangement of atoms and the stereochemistry of the molecule. These studies reveal the presence of spiro and heterocyclic motifs, contributing to the compound's unique chemical behavior (Pellegrini et al., 1997).

Chemical Reactions and Properties

The compound's reactivity is likely influenced by its heterocyclic and spirocyclic elements, enabling it to participate in a variety of chemical reactions. These can include nucleophilic substitutions, cycloadditions, and electrophilic aromatic substitutions, depending on the nature of the substituents and the reaction conditions employed. The presence of functional groups such as amides, esters, and halogens would further modulate its reactivity and interaction with other molecules (Flefel et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystallinity, are critical for their handling and application in different domains. These properties can be influenced by the molecular structure, particularly the presence and position of heteroatoms and the overall molecular geometry. Studies on related molecules highlight the importance of these properties in determining the compound's suitability for various applications (Göktaş et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are pivotal for understanding the compound's behavior in chemical syntheses and potential applications. The compound's heterocyclic and spirocyclic elements suggest a complex interplay of electronic effects, which can influence its reactivity and interactions with other molecules. Such properties are crucial for designing reactions and predicting outcomes in synthetic and application contexts (Mai et al., 2010).

properties

IUPAC Name

8-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8-9-10(16(2)15-8)14-11(21-9)17-5-3-13(4-6-17)7-19-12(18)20-13/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOZGOYMGONNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N3CCC4(CC3)COC(=O)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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